2'-Deoxyinosine 5'-monophosphate disodium
Description
Sodium ((2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl phosphate is a sodium salt of a monophosphate ester derived from inosine, a purine nucleoside. The compound consists of a hypoxanthine base (6-oxopurine) linked to a ribose-like tetrahydrofuran ring, with a methyl phosphate group at the 2'-position and a hydroxyl group at the 3'-position . Its molecular formula is C₁₀H₁₁N₄NaO₈P, with a molecular weight of approximately 370.18 g/mol (calculated based on structural data from ).
This compound is structurally classified as a 5'-monophosphate nucleotide analog. It plays roles in biochemical pathways, including nucleotide metabolism and RNA synthesis. Its sodium salt form enhances solubility, making it suitable for research applications in enzymology and molecular biology .
Properties
IUPAC Name |
disodium;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O7P.2Na/c15-5-1-7(21-6(5)2-20-22(17,18)19)14-4-13-8-9(14)11-3-12-10(8)16;;/h3-7,15H,1-2H2,(H,11,12,16)(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPLPYMIJCLJEF-OJSHLMAWSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)([O-])[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COP(=O)([O-])[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N4Na2O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14999-52-1 | |
| Record name | 5'-Inosinic acid, 2'-deoxy-, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.522 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of Sodium ((2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl phosphate is DNA. It is generated in DNA upon the deamination of adenosine.
Mode of Action
This compound interacts with its target, DNA, through a process called deamination. Deamination is the removal of an amino group from a molecule. In this case, adenosine in DNA undergoes deamination to produce 2/‘-Deoxyinosine 5/’-monophosphate.
Biochemical Pathways
The deamination process that produces 2/‘-Deoxyinosine 5/’-monophosphate is part of the nitrosative deamination pathways. These pathways involve the conversion of nitrogen-containing compounds, which can lead to various downstream effects, including changes in DNA structure and function.
Result of Action
The result of the action of Sodium ((2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl phosphate is the production of 2/‘-Deoxyinosine 5/’-monophosphate. This compound can influence the structure and function of DNA, potentially leading to various molecular and cellular effects.
Biological Activity
Sodium ((2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl phosphate, with CAS number 14999-52-1, is a purine-based compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in scientific research.
| Property | Value |
|---|---|
| Molecular Formula | C10H11N4Na2O7P |
| Molecular Weight | 376.17 g/mol |
| IUPAC Name | Sodium (2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl phosphate |
| Storage Conditions | Inert atmosphere, -20°C |
Biological Activity
Mechanism of Action
The biological activity of sodium ((2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl phosphate primarily involves its interaction with various enzymes and proteins within the cell. It acts as a substrate for kinases and other enzymes involved in phosphorylation processes. Key pathways include:
- Energy Transfer : The compound plays a role in cellular energy metabolism by participating in ATP-binding interactions.
- Signal Transduction : It is involved in signaling pathways that regulate cellular responses to external stimuli.
Case Studies and Research Findings
- Cellular Uptake and Efficacy : A study examined the cellular uptake of this compound in various cell lines. Results indicated that the compound demonstrated significant permeability in K562 cells compared to other cell types, suggesting its potential as a therapeutic agent for diseases involving purine metabolism .
- Inhibition of eIF4E : Research focused on the compound's ability to inhibit eIF4E binding to mRNA cap structures. It was found that derivatives containing this compound exhibited enhanced binding affinity compared to traditional guanosine derivatives, highlighting its potential in cancer therapy .
- Pharmacological Applications : Sodium ((2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl phosphate has been investigated for its role in metabolic disorders and as a potential drug target due to its unique structural properties that allow for specific enzyme interactions.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | Biological Activity |
|---|---|---|
| Sodium ((2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl phosphate | 376.17 g/mol | Inhibits eIF4E; involved in energy metabolism |
| 7-Benzylguanosine Cap Analog | 420.43 g/mol | Competitive inhibitor of eIF4E binding |
| Guanosine Monophosphate (GMP) | 363.24 g/mol | Base nucleotide; lesser binding affinity |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related nucleoside/nucleotide analogs, focusing on molecular features, synthesis, and applications.
Structural Analogs
2.1.1 Inosinic Acid (Inosine 5'-Monophosphate, IMP)
- Structure : [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate .
- Key Differences : The target compound replaces the 3',4'-dihydroxy groups of IMP with a single 3'-hydroxy group and a sodium counterion.
- Applications : IMP is a precursor in purine biosynthesis and a flavor enhancer in food science, whereas the sodium salt form is optimized for solubility in laboratory settings .
2.1.2 Thymidine Monophosphate (TMP)
- Structure : ((2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate .
- Key Differences : TMP contains a pyrimidine (thymine) base instead of purine (hypoxanthine) and lacks the sodium counterion.
- Applications : TMP is critical in DNA synthesis, while the target compound’s purine base suggests roles in RNA-related processes .
2.1.3 Molnupiravir
- Structure: ((2R,3S,4R,5R)-3,4-dihydroxy-5-(4-(hydroxyimino)-2-oxo-3,4-dihydropyrimidin-1(2H)-yl) tetrahydrofuran-2-yl) methyl isobutyrate .
- Key Differences : A pyrimidine-based prodrug with an isobutyrate ester instead of a phosphate group.
- Applications : Antiviral activity against RNA viruses (e.g., SARS-CoV-2), contrasting with the target compound’s metabolic roles .
Functional Analogs
2.2.1 Sodium ((2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl Phosphate
- Structure: Sodium salt of thymidine monophosphate .
- Key Differences : Pyrimidine base (thymine) vs. purine (hypoxanthine).
- Applications : Used in DNA repair studies; sodium salt improves stability for in vitro assays .
2.2.2 Triphosphate Derivatives
- Examples: (((2R,3S,4R,5R)-5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid, trisodium salt (C₁₀H₁₄N₅Na₃O₁₃P₃, MW 551.14 g/mol) . ((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate, disodium salt (C₁₀H₁₄N₅Na₂O₁₃P₃, MW 551.14 g/mol) .
- Key Differences: Additional phosphate groups enable roles in energy transfer (e.g., ATP analogs) or polymerase substrate activity, unlike the monophosphate target compound .
Pharmacological and Biochemical Activity
Solubility and Stability
| Compound | Solubility | Storage Conditions |
|---|---|---|
| Target Compound | Water-soluble (Na⁺ salt) | 2–8°C, inert atmosphere |
| IMP | Moderate in water | Room temperature |
| Triphosphate Derivatives | High in buffer solutions | –20°C, dark conditions |
| Molnupiravir | Lipid-soluble | Room temperature (prodrug) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
